molecular formula C7H4BrNO2 B3226667 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one CAS No. 1256836-00-6

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one

Cat. No. B3226667
CAS RN: 1256836-00-6
M. Wt: 214.02
InChI Key: SAIMCIZGDRGDOF-UHFFFAOYSA-N
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Description

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one is a chemical compound that belongs to the class of furo[3,2-b]pyridine derivatives. It is a heterocyclic compound that contains a pyridine ring fused with a furan ring. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one in anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that this compound activates the caspase pathway, resulting in the cleavage of various cellular proteins and ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. In vitro studies have shown that it exhibits cytotoxic activity against cancer cells and induces apoptosis. In addition, it has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one in lab experiments is its potential as a building block for the synthesis of various heterocyclic compounds. In addition, its cytotoxic activity against cancer cells makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for the research on 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one. One possible direction is the development of novel anticancer drugs based on its cytotoxic activity. Another direction is the synthesis of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to investigate the toxicity and side effects of this compound to determine its safety for use in various applications.

Scientific Research Applications

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against cancer cells by inducing apoptosis. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In material science, it has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-bromofuro[3,2-b]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMCIZGDRGDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
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6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
Reactant of Route 3
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
Reactant of Route 4
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
Reactant of Route 5
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one

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